

# A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MC-betaglucuronide-MMAE-1

Cat. No.: B12415875

Get Quote

For drug development professionals, researchers, and scientists, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

# Mechanism of Action: A Tale of Two Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues.[2] There are three main types of cleavable linkers:



- Enzyme-sensitive linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[2]
- pH-sensitive linkers: Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[2]
- Glutathione-sensitive linkers: These linkers employ disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the antioxidant glutathione than the bloodstream.[3]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigenpositive cell and kill neighboring antigen-negative tumor cells.[3]

Non-Cleavable Linkers: Antibody Degradation-Reliant Release

Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[2] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[4] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[5]

# **Quantitative Data Comparison**

The following tables summarize representative quantitative data from various sources to provide a comparative overview of the performance of ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies



| Linker Type                                   | Payload | Target Cell<br>Line  | IC50 (pM) | Reference     |
|-----------------------------------------------|---------|----------------------|-----------|---------------|
| Cleavable (Val-<br>Cit)                       | ММАЕ    | HER2+ (KPL-4)        | 14.3      | [6]           |
| Cleavable (β-<br>galactosidase-<br>cleavable) | ММАЕ    | HER2+ (KPL-4)        | 8.8       | [6]           |
| Non-cleavable<br>(SMCC)                       | DM1     | HER2+ (KPL-4)        | 33        | [6]           |
| Cleavable<br>(Disulfide)                      | DM1     | CanAg+ (HCT-<br>116) | ~100      | Kovtun et al. |
| Non-cleavable<br>(Thioether)                  | DM1     | CanAg+ (HCT-<br>116) | >10,000   | Kovtun et al. |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vivo Efficacy in Xenograft Models



| ADC                                                  | Linker Type                 | Tumor<br>Model           | Dosage                   | Tumor<br>Growth<br>Inhibition<br>(%) | Reference       |
|------------------------------------------------------|-----------------------------|--------------------------|--------------------------|--------------------------------------|-----------------|
| Trastuzumab-<br>vc-MMAE                              | Cleavable<br>(Val-Cit)      | HER2+ NCI-<br>N87        | 10 mg/kg,<br>single dose | ~90                                  | [7]             |
| Trastuzumab-<br>GGFG-DXd<br>(T-DXd)                  | Cleavable<br>(Peptide)      | HER2+ NCI-<br>N87        | 10 mg/kg,<br>single dose | ~95                                  | [7]             |
| Trastuzumab-<br>DM1 (T-DM1)                          | Non-<br>cleavable<br>(SMCC) | HER2+ K562               | 15 mg/kg,<br>single dose | Significant<br>tumor<br>regression   | Phillips et al. |
| Anti-CD22-<br>DM1                                    | Non-<br>cleavable           | Human<br>lymphoma        | 3 mg/kg,<br>single dose  | Tumor<br>regression                  | [6]             |
| ADC with β-<br>galactosidase<br>-cleavable<br>linker | Cleavable<br>(Enzyme)       | Xenograft<br>mouse model | 1 mg/kg,<br>single dose  | 57-58                                | [6]             |

Table 3: In Vitro Plasma Stability



| ADC Linker                     | Payload | Plasma<br>Source | Time (days) | % Intact<br>ADC<br>Remaining | Reference |
|--------------------------------|---------|------------------|-------------|------------------------------|-----------|
| Cleavable<br>(Val-Cit)         | MMAF    | Mouse            | 14          | <5                           | [8]       |
| Cleavable<br>(SVCit)           | MMAF    | Mouse            | 14          | ~30                          | [8]       |
| Cleavable<br>(EVCit)           | MMAF    | Mouse            | 14          | ~100                         | [8]       |
| Cleavable<br>(Silyl ether)     | MMAE    | Human            | 7           | >95                          | [6]       |
| Non-<br>cleavable<br>(PEG6-C2) | MMAD    | Mouse            | 4.5         | Stable                       |           |

Table 4: Clinical Adverse Events (Meta-analysis Data)

| Adverse Event<br>(Grade ≥3) | Cleavable<br>Linker ADCs<br>(N=1,082) | Non-cleavable<br>Linker ADCs<br>(N=1,335) | Weighted Risk<br>Difference<br>(95% CI) | Reference |
|-----------------------------|---------------------------------------|-------------------------------------------|-----------------------------------------|-----------|
| Any AE                      | 47%                                   | 34%                                       | -12.9% (-17.1%<br>to -8.8%)             |           |
| Neutropenia                 | Not specified                         | Not specified                             | -9.1% (-12% to<br>-6.2%)                | _         |
| Anemia                      | Not specified                         | Not specified                             | -1.7% (-3.3% to<br>-0.1%)               | _         |

# **Key Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.



### In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

#### Methodology:

- Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well
  plates at a predetermined optimal density and incubate overnight.
- ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.
- Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

# In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

#### Methodology:

 Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.



- Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigennegative cells in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.
- ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
- Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (typically 72-120 hours).
- Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.
- Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

# **ADC Internalization Assay (pH-sensitive Dye Method)**

Objective: To quantify the rate and extent of ADC internalization into target cells.

#### Methodology:

- ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces only in the acidic environment of endosomes and lysosomes.
- Cell Treatment: Treat antigen-positive cells with the fluorescently labeled ADC.
- Time-course Analysis: Measure the fluorescence intensity at various time points using a fluorescence microscope or a plate reader.
- Data Analysis: Plot the fluorescence intensity over time to determine the rate of internalization.

# **Lysosomal Degradation Assay**

Objective: To assess the release of the payload from the ADC within the lysosome.

Methodology:



- Lysosome Isolation: Isolate lysosomes from target cells.
- ADC Incubation: Incubate the ADC with the isolated lysosomes at 37°C.
- Sample Collection: Collect aliquots at different time points.
- Analysis: Analyze the samples using techniques like LC-MS to identify and quantify the released payload and its metabolites.
- Data Analysis: Determine the rate of payload release by plotting the concentration of the released payload over time.

# **Visualizing the Processes**



Click to download full resolution via product page

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating ADC performance.

### Conclusion

The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability, potentially leading to higher off-target toxicity.[3][4] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[2] The choice of linker should be carefully considered based on the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload to maximize the therapeutic index of the ADC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415875#comparative-study-of-cleavable-vs-non-cleavable-adc-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com